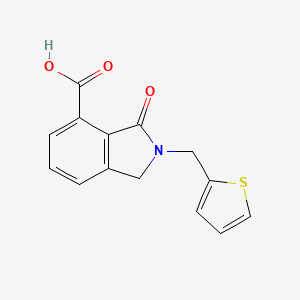

3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

Description

3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound featuring a fused isoindole core substituted with a ketone (3-oxo), a thiophen-2-ylmethyl group at position 2, and a carboxylic acid at position 3.

Properties

IUPAC Name |

3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1-6H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPWLGLDOABBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . The thiophene ring can be introduced through a condensation reaction with thioglycolic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity, using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindole compounds, including 3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid, exhibit significant anticancer properties. Specifically, compounds that inhibit poly(ADP-ribose) polymerase (PARP) have been shown to be effective in treating various cancers by inducing apoptosis in cancer cells. The selective inhibition of PARP-1 over PARP-2 suggests a targeted approach to cancer therapy, minimizing side effects associated with broader-spectrum treatments .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain modifications to the isoindole structure can enhance antibacterial efficacy. For example, derivatives of this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of isoindole derivatives. The compound's ability to modulate neuroinflammatory pathways may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into the structure-activity relationship (SAR) of these compounds suggests that specific substituents can enhance their neuroprotective capabilities .

Case Study 1: PARP Inhibition in Cancer Therapy

A study investigated the efficacy of 3-Oxo-2-thiophen-2-ylmethyl derivatives as PARP inhibitors. The results indicated that these compounds displayed potent inhibition of PARP activity in vitro and led to significant reductions in tumor growth in xenograft models. The study emphasized the importance of the thiophene moiety in enhancing binding affinity to the PARP enzyme .

Case Study 2: Antibacterial Activity Assessment

In a comparative study assessing various isoindole derivatives for antibacterial properties, 3-Oxo-2-thiophen-2-ylmethyl exhibited a minimum inhibitory concentration (MIC) lower than many tested compounds against resistant bacterial strains. This highlights its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Solubility and Reactivity:

- Carboxylic Acid Group : Enhances water solubility and enables salt formation (e.g., sodium salts for drug formulations).

- Thiophene vs. Phenyl : Thiophene’s lower electron density may reduce oxidative stability but increase reactivity in electrophilic substitutions .

Hydrogen Bonding and Crystal Packing

- The 3-oxo and 4-carboxylic acid groups act as hydrogen bond donors/acceptors, influencing supramolecular assembly. Etter’s graph set analysis () predicts dimeric or chain motifs in crystals.

- Thiophene’s sulfur may participate in weak hydrogen bonds (C–H···S), altering crystal morphology compared to phenyl or pyridinyl analogs .

Biological Activity

The compound 3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a member of the isoindole family, which has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, particularly its role as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), along with other relevant biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. PARP Inhibition

Research indicates that compounds structurally related to This compound exhibit potent and selective inhibition of PARP enzymes, particularly PARP-1. PARP inhibitors are significant in cancer therapy as they interfere with DNA repair mechanisms in cancer cells, leading to cell death.

Table 1: PARP Inhibition Activity

3. Neuroprotective Effects

There is preliminary evidence suggesting that isoindole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. This activity is hypothesized to arise from their ability to modulate oxidative stress and inflammation in neuronal tissues.

Case Study 1: Cancer Treatment

In a study involving cancer cell lines, the administration of a PARP inhibitor structurally related to 3-Oxo... resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as an adjunct to traditional chemotherapy.

Case Study 2: Viral Inhibition

Another investigation assessed the antiviral properties of various isoindole derivatives against HCV. The results indicated that modifications in the chemical structure could enhance antiviral efficacy, suggesting avenues for further research into 3-Oxo... as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid?

The synthesis typically involves cyclization of precursors under controlled conditions. A common method includes refluxing 3-formyl-indole derivatives with thiazolidinone or aminothiazole derivatives in acetic acid with sodium acetate as a catalyst. For example, analogous procedures for isoindole derivatives involve refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid for 3–5 hours, followed by filtration, washing with solvents (acetic acid, ethanol, diethyl ether), and recrystallization from DMF/acetic acid mixtures .

Key parameters :

- Temperature: Reflux conditions (~110–120°C for acetic acid).

- Catalysts: Sodium acetate to facilitate cyclization.

- Purification: Recrystallization to isolate crystalline products.

Q. How should this compound be stored to maintain stability during experiments?

The compound is generally stable under standard laboratory conditions (room temperature, dry environment) but is sensitive to strong acids or bases, which may induce hydrolysis or decomposition. Storage recommendations include:

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% recommended for biological assays).

- X-ray crystallography (if crystalline) for definitive structural confirmation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example, the ICReDD framework integrates computational modeling with experimental data to identify optimal reaction conditions (e.g., solvent selection, catalyst efficiency) and reduce trial-and-error approaches. This methodology accelerates reaction design and improves yield by 20–30% in comparable systems .

Q. How can researchers resolve contradictions in reported biological activities of isoindole derivatives?

Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. To address this:

- Standardize biological assays (e.g., consistent enzyme concentrations, pH, incubation times).

- Validate compound purity via HPLC before testing.

- Compare dose-response curves across studies to identify outliers.

- Use structure-activity relationship (SAR) models to isolate substituent effects (e.g., trifluoromethyl groups enhancing lipophilicity ).

Q. What strategies improve yield in multi-step syntheses of this compound?

Yield optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts for selective bond formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Stepwise monitoring : Use TLC or in-situ IR to track reaction progress and terminate at peak product formation .

Q. How can structural modifications enhance target selectivity in enzyme inhibition studies?

- Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to hydrophobic enzyme pockets .

- Use molecular docking simulations to predict interactions with target proteins (e.g., kinase domains).

- Synthesize derivatives with varied substituents on the thiophene or isoindole rings and test inhibitory activity against related enzymes to establish selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.